2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Description
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C27H31N5O2S and its molecular weight is 489.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research on similar compounds often focuses on the synthesis of novel heterocyclic compounds incorporating pyrazolo[4,3-d]pyrimidine derivatives through various chemical reactions. For instance, Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the versatility of these compounds in chemical synthesis (Rahmouni et al., 2014).
Biological Activities
Various studies have been conducted to evaluate the biological activities of compounds with structures similar to the one . For example, compounds incorporating pyrazolo[3,4-d]pyrimidine moieties have been investigated for their antimicrobial and insecticidal activities. Fadda et al. (2017) synthesized a series of heterocycles, including pyrrole, pyridine, and coumarin derivatives, and assessed them as insecticidal agents against Spodoptera littoralis (Fadda et al., 2017). Similarly, Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating the antipyrine moiety, highlighting the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).
Anticancer and Antioxidant Potential
Research also extends to the evaluation of anticancer and antioxidant properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety were synthesized and showed high antibacterial activities, indicating their potential as antibacterial agents (Azab et al., 2013). Moreover, pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives have been investigated as potential benzodiazepine receptor ligands, revealing the diverse bioactivity of these compounds (Bruni et al., 1994).
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-5-32-25-24(19(4)30-32)29-27(31(26(25)34)16-15-20-9-7-6-8-10-20)35-17-23(33)28-22-13-11-21(12-14-22)18(2)3/h6-14,18H,5,15-17H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBNQGDKZQIOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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